3-Tert-butyl-4-hydroxybenzoic acid
Overview
Description
3-Tert-butyl-4-hydroxybenzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, characterized by the presence of a tert-butyl group and a hydroxyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications, including the synthesis of antistress agents .
Mechanism of Action
Target of Action
The primary targets of 3-Tert-butyl-4-hydroxybenzoic acid are the COX-2 and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, and inhibiting them can lead to more effective and safer anti-inflammatory drugs .
Mode of Action
This compound interacts with its targets, the COX-2 and 5-LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, leading to an anti-inflammatory effect .
Biochemical Pathways
The inhibition of COX-2 and 5-LOX enzymes by this compound affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting the enzymes involved in this pathway, this compound reduces the production of these mediators, thereby exerting its anti-inflammatory effects .
Pharmacokinetics
It is known that the compound is metabolized in the body, with one of the major metabolites being 3,5-di-tert-butyl-4-hydroxybenzoic acid
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX-2 and 5-LOX enzymes, the compound decreases the production of pro-inflammatory mediators . This leads to a reduction in inflammation and associated symptoms.
Preparation Methods
The synthesis of 3-tert-butyl-4-hydroxybenzoic acid typically involves the following steps :
Starting Material: The process begins with 2,6-di-tert-butylphenol.
Formation of Alkali Metal Phenolate: The 2,6-di-tert-butylphenol is reacted with a basic alkali metal compound, such as sodium hydroxide, to form the alkali metal 2,6-di-tert-butylphenolate.
Carboxylation: The alkali metal phenolate is then reacted with carbon dioxide to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid.
This method ensures a high and stable yield of the desired product .
Chemical Reactions Analysis
3-Tert-butyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Tert-butyl-4-hydroxybenzoic acid has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: It is investigated for its potential use in developing anti-inflammatory and anticancer agents.
Comparison with Similar Compounds
3-Tert-butyl-4-hydroxybenzoic acid can be compared with other similar compounds, such as:
3,5-Di-tert-butyl-4-hydroxybenzoic acid: This compound has two tert-butyl groups and exhibits similar antioxidant properties.
4-Hydroxybenzoic acid: Lacks the tert-butyl group but is also used for its antioxidant properties.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, structurally similar but with different functional groups.
The uniqueness of this compound lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as an antioxidant .
Properties
IUPAC Name |
3-tert-butyl-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12/h4-6,12H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFDJRIEGYDIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559865 | |
Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66737-88-0 | |
Record name | 3-tert-Butyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of incorporating 3-Tert-butyl-4-hydroxybenzoic acid into poly(p-oxybenzoate)s (POBs)?
A1: [] Incorporating this compound alongside 3,5-di-tert-butyl-4-hydroxybenzoic acid into POBs as a co-monomer significantly enhances the solubility of the resulting copolymers in various organic solvents. This is in contrast to homopolymers of this compound, which exhibit poor solubility. The improved solubility is particularly notable in copolymers with a weight average molecular weight (Mw) of 20,000 and a monomer feed ratio of 40/60–50/50. These copolymers demonstrated solubility in solvents such as tetrahydrofuran, chloroform, N,N-dimethylformamide.
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